Sodium o-iodohippurate

Descripción general

Descripción

Sodium o-iodohippurate is a compound used in the examination of kidney function due to its high excretion rate in urine and low uptake in the liver . It is labeled with iodine-131 for clinical applications, which enhances its value in diagnostic tests . The stability of sodium o-iodohippurate is a concern, as iodine-containing substances can decompose under certain physical conditions, potentially affecting the accuracy of kidney function evaluations .

Synthesis Analysis

Sodium o-iodohippurate can be synthesized through various methods. One approach involves labeling the compound with Iodine-131, which has been done using at least two different methods to produce I131 labeled sodium o-iodohippurate (I131 Hippuran) . The synthesis process aims to eliminate the disadvantages associated with other radioactive substances used in kidney function tests, such as liver uptake and incomplete removal .

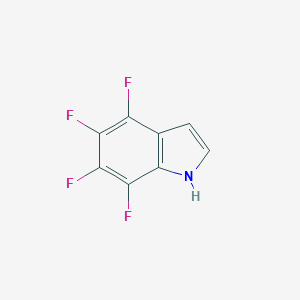

Molecular Structure Analysis

While the specific molecular structure of sodium o-iodohippurate is not detailed in the provided papers, related compounds such as NaVO2(IO3)2(H2O) and Na2[UO2(IO3)4(H2O)] exhibit complex structures with polar space groups and unique arrangements of ions and molecules . These structures are characterized by features like hydrogen bonding, lone-pair electron alignment, and coordination environments that contribute to their polarity and properties .

Chemical Reactions Analysis

Sodium o-iodohippurate participates in reactions within the body that are crucial for its function as a diagnostic agent. Its stability is influenced by factors such as pH, salt concentration, and time, with higher specific activity leading to decreased stability . The compound's reactivity and stability are essential for its use in medical diagnostics, as any decomposition could lead to biologically different products that interfere with test results .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium o-iodohippurate are important for its application in pharmaceutical dosage forms. High-speed liquid chromatography has been used for the quantitative analysis of sodium o-iodohippurate, indicating its solubility and behavior in solution . The stability of the compound can be enhanced by storing it in isotonic solution at low temperatures or in a freeze-dried state . The purity and stability of sodium o-iodohippurate are critical for ensuring accurate and reliable kidney function tests .

Aplicaciones Científicas De Investigación

Stability Studies : Sodium o-iodohippurate-I131's stability decreases with increased initial specific activity. This finding is important for its use as a diagnostic agent in kidney function studies (Anghileri, 1963).

Kidney Function Testing : Sodium o-iodohippurate-I131 has been used in kidney function tests. It is advantageous over other radioactive substances due to its rapid and complete removal, which reduces test time significantly (Tubis, Posnick, & Nordyke, 1960).

Renal Transplant Evaluation : Iodohippurate sodium I131 clearances have been used to evaluate renal function in transplant patients, aiding in detecting rejection and evaluating overall renal function, especially in the early postoperative period (Blaufox & Merrill, 1967).

Pharmaceutical Analysis : A method for the quantitative analysis of sodium o-iodohippurate in pharmaceutical forms has been developed, using high-speed liquid chromatography (Falk, 1974).

Dynamic Renal Studies : The scintillation camera has been utilized for dynamic studies of renal function using sodium iodohippurate I131, allowing for constant visual monitoring and more definitive interpretation of renal function (Burke, Halko, & Coe, 1966).

Renal Disease Diagnosis : Sodium o-iodohippurate has been used in renal photoscanning for diagnosing renal diseases (Haynie et al., 1962).

Purity and Stability in Commercial Use : The purity and stability of sodium o-iodohippurate labeled with iodine-131 have been examined due to its clinical significance in kidney function tests (Magnusson, 1962).

Veterinary Renal Function Assessment : The double-isotope single-injection method using sodium o-iodohippurate has been evaluated in swine, showing its utility in measuring renal function in veterinary medicine (Mercer, Teske, Helferich, & Showalter, 1979).

Mecanismo De Acción

Target of Action

Sodium o-iodohippurate, also known as Iodohippurate sodium, is primarily used in nuclear medicine for the non-invasive determination of renal function, renal blood flow, and urinary tract obstruction . The primary targets of Sodium o-iodohippurate are the renal system .

Mode of Action

It is known that the compound undergoes an isotopic exchange reaction with radioiodine . This reaction occurs more rapidly for o- and p-iodohippuric acid isomers than for m-iodohippuric acid isomer . The reactions proceed by a nucleophilic second-order substitution reaction .

Biochemical Pathways

The isotopic exchange reactions of sodium o-iodohippurate with radioiodine are known to occur .

Pharmacokinetics

It is known that the compound undergoes an isotopic exchange reaction with radioiodine .

Action Environment

The action of Sodium o-iodohippurate can be influenced by environmental factors. For example, the isotopic exchange reaction between Sodium o-iodohippurate and radioiodine occurs more rapidly in a molten state .

Propiedades

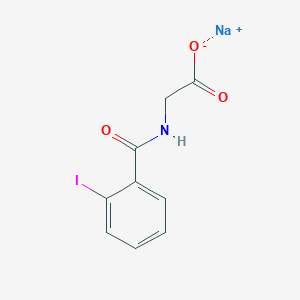

IUPAC Name |

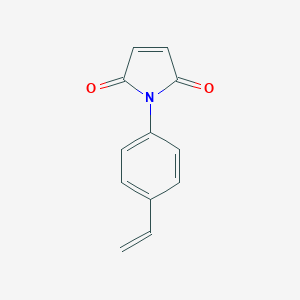

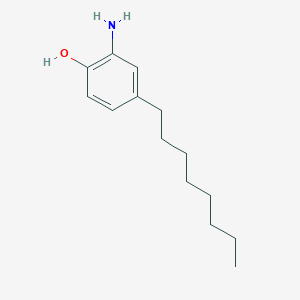

sodium;2-[(2-iodobenzoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYITYKDGJLHYPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7INNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966213 | |

| Record name | Sodium {[hydroxy(2-iodophenyl)methylidene]amino}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Solid; [Merck Index] | |

| Record name | o-Iodohippurate sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium o-iodohippurate | |

CAS RN |

133-17-5, 51888-80-3 | |

| Record name | o-Iodohippurate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium {[hydroxy(2-iodophenyl)methylidene]amino}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-iodohippurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOHIPPURATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVJ3W62NGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium o-iodohippurate interact with the kidneys?

A: Sodium o-iodohippurate is not known to interact with a specific target in the kidneys. It is primarily handled by the kidneys through tubular secretion, a process where substances are actively transported from the blood into the urine. This characteristic makes it a valuable tool for assessing renal function. [, , , , , , ]

Q2: What are the downstream effects of Sodium o-iodohippurate administration in the context of renal function assessment?

A: Following intravenous administration, Sodium o-iodohippurate is rapidly taken up by the kidneys and excreted in the urine. By tracking the radioactive iodine (I-131 or I-123) label, researchers and clinicians can evaluate various aspects of renal function, including: [, , , , , , ]* Renal blood flow: The rate at which Sodium o-iodohippurate is taken up by the kidneys provides information about blood flow to these organs. * Tubular secretion: The efficiency of Sodium o-iodohippurate excretion reflects the functional capacity of the renal tubules. * Urinary tract patency: The passage of the radiolabeled compound through the urinary tract helps identify any obstructions or blockages.

Q3: What is the molecular formula and weight of Sodium o-iodohippurate?

A3: The molecular formula of Sodium o-iodohippurate is C9H7INO3Na. Its molecular weight is 329.09 g/mol.

Q4: How stable are Sodium o-iodohippurate solutions?

A: The stability of Sodium o-iodohippurate solutions is affected by factors like pH, salt concentration, specific activity, and storage conditions. Studies indicate that stability decreases with increasing specific activity. [, ] Storage in isotonic solutions frozen at dry ice temperatures (-70°C) or in a freeze-dried state has been shown to improve stability. []

Q5: Can you elaborate on the factors influencing the stability of Sodium o-iodohippurate and its implications for its use?

A: Several factors can impact the stability of Sodium o-iodohippurate solutions: [, ]* pH: Fluctuations in pH can lead to degradation of the compound. * Salt concentration: High salt concentrations can affect its stability.* Specific activity: Higher specific activity preparations tend to be less stable.* Storage conditions: Exposure to light, heat, and oxygen can accelerate degradation.

Q6: Which analytical techniques are used to assess the purity of Sodium o-iodohippurate?

A: Several methods have been employed to analyze Sodium o-iodohippurate purity, including: [, , , ]* Paper chromatography: This technique is widely used but may present limitations in separating Sodium o-iodohippurate from inorganic iodide under specific conditions.* High-performance liquid chromatography (HPLC): HPLC offers a rapid, sensitive, and accurate method for determining radiochemical and chemical purity. * Gel filtration with DEAE-Sephadex: This technique effectively removes contaminants, yielding high-purity Sodium o-iodohippurate suitable for intravenous administration.

Q7: What is the significance of accurately determining the purity of Sodium o-iodohippurate in clinical settings?

A: The presence of impurities in Sodium o-iodohippurate preparations can lead to inaccurate interpretation of diagnostic tests. For instance, the presence of free radioactive iodide can interfere with the assessment of renal function as it can be taken up by the thyroid gland, leading to misinterpretation of the results. [, ] Therefore, employing reliable analytical methods to ensure the purity of Sodium o-iodohippurate is paramount for reliable diagnostic outcomes.

Q8: How is Sodium o-iodohippurate cleared from the body?

A: Sodium o-iodohippurate is primarily cleared from the body through renal excretion, mainly via tubular secretion. A small fraction might undergo glomerular filtration. [, , ]

Q9: How does renal impairment affect Sodium o-iodohippurate clearance?

A: Renal impairment significantly influences the clearance of Sodium o-iodohippurate. Studies demonstrate that individuals with acute renal failure exhibit different degrees of renal image prominence during scans, directly correlating with the severity of renal dysfunction. [] Those with prominent renal images show a higher likelihood of recovering renal function compared to those with faint or absent images.

Q10: How is Sodium o-iodohippurate used to evaluate renal transplant function?

A: Iodohippurate sodium I-131 clearances can assess renal function in transplant patients. Studies show its prognostic value when performed within the first day post-transplantation and its usefulness in detecting transplant rejection, particularly during the initial four weeks after surgery. []

Q11: How is Sodium o-iodohippurate employed in diagnosing renovascular hypertension?

A: Sodium o-iodohippurate plays a crucial role in diagnosing renovascular hypertension, particularly when combined with captopril, an angiotensin-converting enzyme inhibitor. [, , ] Administering captopril before a renogram using Sodium o-iodohippurate helps differentiate renovascular hypertension from essential hypertension.

Q12: Can you provide more details about how captopril-induced changes in Sodium o-iodohippurate renograms aid in diagnosing renovascular hypertension?

A: In patients with renal artery stenosis, the affected kidney often shows a reduced blood flow. [, , ] This leads to a delayed transit time of Sodium o-iodohippurate through the kidney, resulting in a prolonged excretory phase on the renogram.

Q13: Can you explain how Sodium o-iodohippurate is used in pediatric renal disease diagnosis?

A: Sodium o-iodohippurate, labeled with either I-131 or I-125, is valuable for diagnosing pediatric renal diseases, particularly in evaluating renal function and detecting abnormalities. [, ]

Q14: Are there any alternatives to Sodium o-iodohippurate for renal function assessment?

A: Yes, several alternatives exist, including: * Technetium-99m-labeled diethylenetriamine pentaacetic acid (99mTc-DTPA): This agent is primarily cleared by glomerular filtration and is valuable in assessing glomerular filtration rate. [, ] * Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3): This agent is mainly cleared by tubular secretion, similar to Sodium o-iodohippurate, and is useful in evaluating renal function, even in patients with impaired renal function. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)

![Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B90960.png)

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)